molecular formula C18H34O2 B14500331 Nonyl 3-cyclohexylpropanoate CAS No. 63321-69-7

Nonyl 3-cyclohexylpropanoate

Katalognummer: B14500331
CAS-Nummer: 63321-69-7
Molekulargewicht: 282.5 g/mol
InChI-Schlüssel: BYJVZVAQRQYXOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nonyl 3-cyclohexylpropanoate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nonyl 3-cyclohexylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of nonanol with 3-cyclohexylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The process involves the use of high-purity reactants and catalysts to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Nonyl 3-cyclohexylpropanoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 3-cyclohexylpropanoic acid and nonanoic acid.

    Reduction: Nonanol and 3-cyclohexylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Nonyl 3-cyclohexylpropanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of Nonyl 3-cyclohexylpropanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Nonyl acetate: Another ester with a nonyl group, commonly used in fragrances.

    Cyclohexylpropanoate: A simpler ester without the nonyl group.

    Nonyl benzoate: An ester with a nonyl group attached to a benzoate moiety.

Uniqueness

Nonyl 3-cyclohexylpropanoate is unique due to its specific structure, which combines the nonyl group with a cyclohexylpropanoate moiety. This unique combination imparts distinct physical and chemical properties, making it valuable for specific applications in various fields.

Eigenschaften

CAS-Nummer

63321-69-7

Molekularformel

C18H34O2

Molekulargewicht

282.5 g/mol

IUPAC-Name

nonyl 3-cyclohexylpropanoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-11-16-20-18(19)15-14-17-12-9-8-10-13-17/h17H,2-16H2,1H3

InChI-Schlüssel

BYJVZVAQRQYXOH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCOC(=O)CCC1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.